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molecular formula C6H13BrO2S B1581990 (Ethoxycarbonylmethyl)dimethylsulfonium bromide CAS No. 5187-82-6

(Ethoxycarbonylmethyl)dimethylsulfonium bromide

Cat. No. B1581990
M. Wt: 229.14 g/mol
InChI Key: JXFPTJYKYKVENJ-UHFFFAOYSA-M
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Patent
US05726320

Procedure details

A solution of ethyl bromoacetate (265 g) and dimethyl sulfide (114 g) in acetone (500 mL) was stirred at room temperature. After three days, the title compound was isolated by filtration of the reaction mixture. Melting point 88°-90° C.
Quantity
265 g
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:8][S:9][CH3:10]>CC(C)=O>[Br-:1].[C:3]([CH2:2][S+:9]([CH3:10])[CH3:8])([O:5][CH2:6][CH3:7])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
265 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
114 g
Type
reactant
Smiles
CSC
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
[Br-].C(=O)(OCC)C[S+](C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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